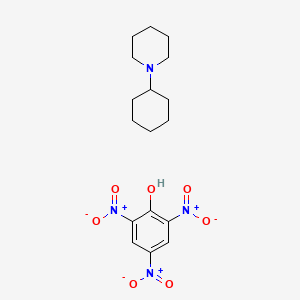
Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- is an organic compound with the molecular formula C15H13NO5 and a molecular mass of 287.27 g/mol . This compound is characterized by the presence of a benzene ring, a nitro group, and a phenylmethoxy group attached to the acetic acid moiety. It is a derivative of benzeneacetic acid and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- typically involves the nitration of benzeneacetic acid derivatives. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The phenylmethoxy group can be introduced through etherification reactions using phenol derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, etherification, and purification steps. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and controlled reaction environments is common in industrial settings to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or further nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenylmethoxy group may enhance the compound’s binding affinity to specific targets, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: A simpler derivative with a phenyl group attached to the acetic acid moiety.
2-Nitrophenylacetic acid: Contains a nitro group on the benzene ring and is used in organic synthesis and as an herbicide.
4-Nitrophenylacetic acid: Similar to 2-nitrophenylacetic acid but with the nitro group in the para position.
Uniqueness
Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- is unique due to the presence of both the nitro and phenylmethoxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
20876-32-8 |
|---|---|
Formule moléculaire |
C15H13NO5 |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
2-(2-nitro-6-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H13NO5/c17-15(18)9-12-13(16(19)20)7-4-8-14(12)21-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18) |
Clé InChI |
QFWAGNHVKQLZQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2CC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


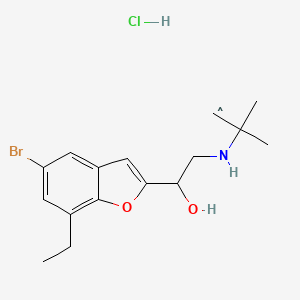
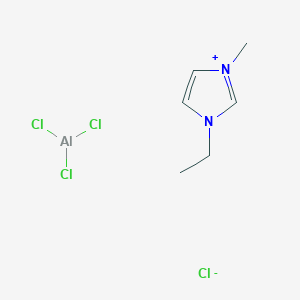
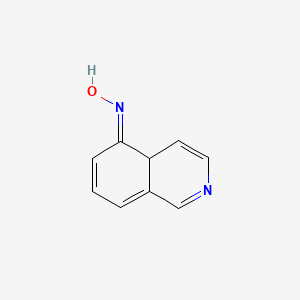
![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)
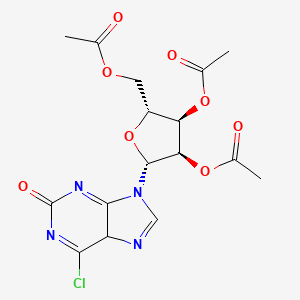

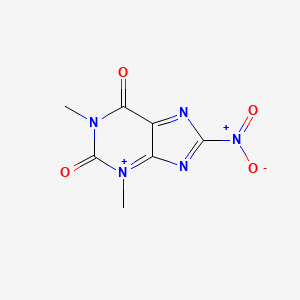


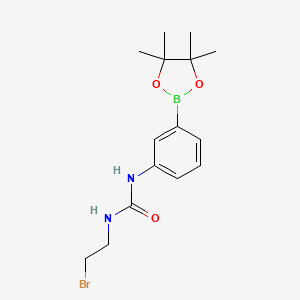

![Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-](/img/structure/B12337253.png)

